molecular formula C17H30N6O3S2 B14955154 4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B14955154
M. Wt: 430.6 g/mol
InChI Key: JLPKGKRHUXBUAM-UHFFFAOYSA-N
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Description

The compound 4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a sulfonamide derivative featuring a pyrimidine ring, a tetrahydro-1(2H)-pyrazine scaffold, and a methylsulfanyl-substituted butanoyl chain. The pyrimidine and sulfonamide moieties are common in pharmaceuticals, as seen in sulfamethazine, a well-studied sulfa drug . The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

Molecular Formula

C17H30N6O3S2

Molecular Weight

430.6 g/mol

IUPAC Name

4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanoyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H30N6O3S2/c1-13-12-14(2)19-17(18-13)20-15(6-11-27-5)16(24)22-7-9-23(10-8-22)28(25,26)21(3)4/h12,15H,6-11H2,1-5H3,(H,18,19,20)

InChI Key

JLPKGKRHUXBUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CCSC)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Key Substituents/Features Bioactivity/Metabolism
Target Compound C₂₀H₃₂N₆O₃S₂ - 4,6-Dimethylpyrimidine
- Tetrahydro-1(2H)-pyrazine-sulfonamide
- Methylsulfanyl-butanoyl
Predicted antimicrobial/antitumor activity; potential hepatic metabolism via acetylation
Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) C₁₂H₁₄N₄O₂S - 4,6-Dimethylpyrimidine
- Simple benzenesulfonamide
Antimicrobial; metabolized to N⁴-acetyl and N⁴-glucose conjugates; t₁/₂ = 0.8 days
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide C₁₈H₂₃N₅O₃S - 4,6-Dimethylpyrimidine
- Pivalamide substituent
Unknown bioactivity; likely improved metabolic stability due to bulky pivalamide group
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide C₁₈H₁₇N₅OS₂ - Thioether linkage
- Thiazole ring
Potential kinase inhibition; enhanced solubility from thiazole moiety
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(1,3-dioxo-isoindol-2-yl)-3-methylbutanamide C₂₄H₂₆N₆O₅S - 2,6-Dimethylpyrimidine
- Isoindole-dione substituent
Possible protease inhibition; extended half-life due to hydrophobic isoindole group

Bioactivity and Mechanism of Action

  • Structural Clustering and Activity : Compounds with 4,6-dimethylpyrimidine cores (e.g., sulfamethazine) cluster into groups with similar bioactivity profiles, such as antimicrobial or dihydrofolate reductase (DHFR) inhibition . The target compound’s pyrimidine and sulfonamide groups suggest analogous mechanisms, while its tetrahydro-pyrazine ring may confer unique binding interactions .

Pharmacokinetic and Metabolic Comparisons

  • Sulfamethazine : Rapidly metabolized to N⁴-acetylsulfamethazine (t₁/₂ = 0.8 days) and excreted via urine (~78%) and feces (~18%) .
  • Target Compound : Predicted to undergo hepatic acetylation or oxidation due to the methylsulfanyl group. The tetrahydro-pyrazine ring may slow renal clearance, extending half-life compared to sulfamethazine .
  • N⁴-Glucose Conjugation : Observed in sulfamethazine metabolites , this pathway may also apply to the target compound, depending on substituent accessibility.

Research Findings and Implications

Metabolic Stability

  • Desamino Metabolites: Sulfamethazine forms desaminosulfamethazine, which has a prolonged t₁/₂ (3.7–9.1 days) due to reduced polarity . The target compound’s methylsulfanyl group could similarly lead to persistent metabolites.
  • Tissue Distribution : Sulfamethazine residues in swine tissues drop below 0.1 ppm after 10 days . The target compound’s higher lipophilicity may result in longer tissue retention, necessitating residue monitoring.

Computational Predictions

  • Similarity Metrics : Tanimoto and Dice indices indicate the target compound shares ~70% structural similarity with sulfamethazine, suggesting overlapping bioactivity .

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